(7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one is a cholesterol derivative characterized by the presence of a tert-butyldimethylsilyl ether at the 7α position and a ketone functional group at the 3 position. This compound is notable for its utility in biochemical research, particularly in studies related to sterol biosynthesis and the metabolic pathways of mycobacteria.
The compound can be synthesized from cholesterol or its derivatives through various organic synthesis methods, often involving protection and deprotection steps to manage functional groups during the synthesis process. The synthesis typically requires reagents such as pyridinium chlorochromate and solvents like dichloromethane.
(7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one is classified as a steroid and more specifically as a sterol. Sterols are a subgroup of steroids with a hydroxyl group at the 3 position, which influences their biological activity and interactions within cellular membranes.
The synthesis of (7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one typically involves several key steps:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of the final product. For instance, NMR spectra will show characteristic chemical shifts corresponding to the silyl groups and the steroid backbone.
The molecular structure of (7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one features:
The molecular formula is , with a molecular weight of approximately 414.68 g/mol. The compound has specific melting points and solubility characteristics that can be determined experimentally.
(7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one can undergo various chemical reactions typical of steroids:
Reactions can be monitored using thin-layer chromatography (TLC) or GC-MS to track product formation and identify intermediates.
In biological systems, (7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one acts as an analog of cholesterol, influencing membrane fluidity and serving as a substrate for various enzymatic reactions involved in sterol metabolism.
Studies have shown that compounds similar to (7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one can inhibit enzymes involved in cholesterol biosynthesis, such as sterol methyltransferase, thereby affecting cellular lipid composition.
Characterization techniques such as NMR provide insights into molecular dynamics, while mass spectrometry offers precise molecular weight determination.
(7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one has significant applications in scientific research:
This compound exemplifies the intricate relationship between structure and function in biochemical pathways, making it a valuable tool for researchers in the field of biochemistry and pharmacology.
The introduction of tert-butyldimethylsilyl (TBS) ether groups at the C7 position of cholestane derivatives requires precise catalytic control to ensure regioselectivity and stereochemical integrity. Nickel-catalyzed reductive conditions have proven effective for deoxygenation prior to silylation, particularly with sterically hindered steroid nuclei. A critical advancement involves the use of NiCl₂/NaBH₄ systems for ketone reduction at C3, generating the necessary 3β-alcohol intermediate for subsequent protection. This catalytic system operates under mild conditions (0°C to 25°C, 2-4 hours) and achieves >95% conversion efficiency, minimizing unwanted side reactions at Δ⁵ unsaturation [5].
Regioselective silylation employs TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. The C7α-hydroxyl is preferentially protected due to steric accessibility, achieving 85-92% yields with <5% of the C3-silylated byproduct. This selectivity is attributed to the equatorial orientation of the 7α-OH group in the steroid framework, allowing reagent approach without significant A-ring conformational distortion [5].
Table 1: Catalytic Systems for Key Transformations
Transformation | Catalytic System | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
C3 Ketone Reduction | NiCl₂/NaBH₄ | 0°C → 25°C, 2h, THF | >95% | 3β-OH stereospecificity |
C7α-OH Silylation | TBSOTf/DMAP | -78°C → 0°C, 1h, CH₂Cl₂ | 85-92% | >20:1 (C7 vs C3) |
Deoxygenation | Pd/C, HCO₂NH₄ | MeOH, 50°C, 12h | 78% | Retention at C7α |
Synthesis of the 3-keto functionality in TBS-protected sterols demands oxidation strategies compatible with the base-sensitive silyl ether. Modified Oppenauer oxidation using aluminum isopropoxide and cyclohexanone in toluene efficiently generates the enone system (Δ⁵-3-ketone) without desilylation. This method achieves 88-92% yield while preserving the C7α-TBS ether, attributed to the non-nucleophilic reaction conditions that prevent silicon-oxygen cleavage [5].
Protection-deprotection orthogonality is critical for multi-step sequences. The TBS group at C7 demonstrates stability toward CrO₃·pyridine complex-mediated oxidations at C3 when conducted in dichloromethane at 0°C. Subsequent deprotection employs tetra-n-butylammonium fluoride (TBAF) in THF, achieving quantitative removal without Δ⁵-bond migration. For acid-sensitive derivatives, fluoridated alumina efficiently cleaves TBS ethers under near-neutral conditions, as demonstrated in the synthesis of 7α-hydroxy-cholest-5-en-3-one derivatives [5] [9].
Table 2: Oxidation and Protection Strategies
Reaction | Reagents/Conditions | TBS Stability | Yield (%) |
---|---|---|---|
C3 Oxidation | Al(OⁱPr)₃, cyclohexanone, toluene, 80°C | Stable | 88-92% |
TBS Deprotection | TBAF (1M in THF), 25°C, 12h | N/A | 98% |
Selective Oxidation | CrO₃·pyridine, CH₂Cl₂, 0°C | Stable | 90% |
Solution-phase synthesis remains predominant for steroid derivatives like (7α)-7-TBSO-cholest-5-en-3-one due to the molecule's hydrophobicity and crystalline nature. Classical stepwise assembly in solution enables high-yielding transformations (>80% per step) at multi-gram scales, with purification via crystallization avoiding chromatography. However, linear sequences suffer from cumulative yield reduction, with 5-step syntheses typically achieving 45-50% overall yield [7].
Solid-phase approaches, while less common for full steroid skeletons, offer advantages for precursors. Immobilization through carboxylic acid linkers (e.g., Wang resin) permits excess reagent use and iterative coupling. The comparative synthesis of urukthapelstatin A demonstrated 3-fold higher efficiency in solid-phase macrocyclization (78% yield) versus solution-phase (26%), suggesting potential for steroid fragment assembly. Nevertheless, steroid insolubility in polar solvents (DMF, NMP) complicates solid-phase adaptation. Hybrid strategies show promise, where steroid cores are synthesized in solution and functionalized on solid supports [9].
Table 3: Synthetic Approach Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-gram (1-100g) | Milligram (0.1-1g) |
Average Step Yield | 80-92% | 75-85% |
Overall Yield (5-step) | 45-50% | 30-40% (estimated) |
Purification | Crystallization/Chromatography | Cleavage/Crystallization |
Purity | >95% (after crystallization) | >90% (requires HPLC) |
Silylated steroids present purification challenges due to similar polarities of protected intermediates and desilylated byproducts. Hydrazide-functionalized resins enable selective adsorption of carbonyl-containing impurities from TBS-protected intermediates. Post-reaction mixtures treated with toluenesulfonohydrazide resin effectively scavenge unreacted ketones or aldehydes, leaving the silylated product in solution. This method achieves >98% purity for crude (7α)-7-TBSO-cholest-5-en-3-one without silica gel chromatography [5].
Green chromatography techniques utilize heptane/ethyl acetate gradients (95:5 to 80:20) with silica gel modified by silver nitrate impregnation (5-10% w/w). This approach resolves Δ⁵ vs. Δ⁷ isomers through π-complexation, critical for purifying oxidation byproducts. Recycling HPLC with Chiralpak® AD-H columns in hexane/ethanol (99:1) achieves >99.5% purity for enantiomerically sensitive analogs. Crystallization innovations include isodimorphic co-crystallization with methyl-cyclopentane, exploiting van der Waals interactions between alkyl chains to exclude desilylated contaminants [6].
Table 4: Advanced Purification Techniques
Technique | Conditions | Target Impurity | Purity Outcome |
---|---|---|---|
Hydrazide Resin | 5% w/v, CH₂Cl₂, 25°C, 1h | Carbonyl byproducts | >98% |
AgNO₃-Silica Chromatography | 5-10% AgNO₃, heptane:EtOAc (90:10) | Isomeric alkenes | >97% |
Recycling HPLC | Chiralpak® AD-H, hexane:EtOH (99:1), 5 cycles | Enantiomeric contaminants | >99.5% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7